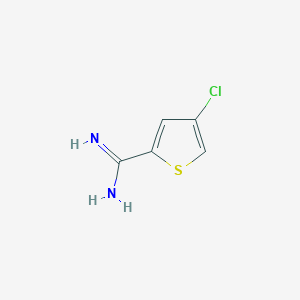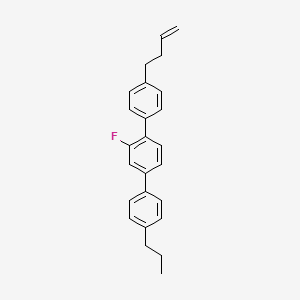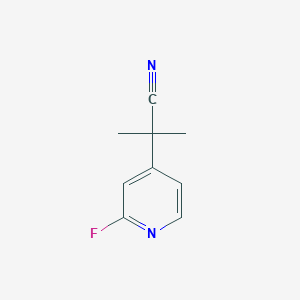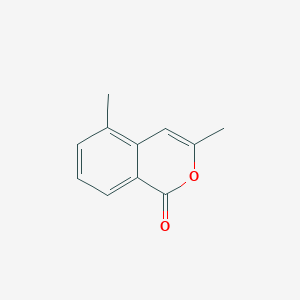
H-DL-Ala-DL-Phe-DL-Lys-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Ala-DL-Phe-DL-Lys-AMC is a synthetic peptide compound that serves as a fluorogenic substrate. It is primarily used in biochemical assays to measure the activity of enzymes such as plasmin. The compound is composed of three amino acids: alanine, phenylalanine, and lysine, linked to a 7-amino-4-methylcoumarin (AMC) moiety, which is responsible for its fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Phe-DL-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The AMC moiety is introduced at the C-terminus of the peptide sequence through a condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Ala-DL-Phe-DL-Lys-AMC primarily undergoes hydrolysis reactions when exposed to specific enzymes. The cleavage of the peptide bond releases the AMC moiety, which fluoresces upon excitation .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation. The hydrolysis reactions typically occur under physiological conditions, with enzymes such as plasmin acting as catalysts .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is the free AMC moiety, which exhibits strong fluorescence. This property is utilized in various assays to quantify enzyme activity .
Applications De Recherche Scientifique
H-DL-Ala-DL-Phe-DL-Lys-AMC has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell-based assays to monitor protease activity in real-time.
Medicine: Utilized in diagnostic assays to detect abnormalities in enzyme activity, which can be indicative of certain diseases.
Industry: Applied in the development of pharmaceuticals and therapeutic agents targeting proteolytic enzymes
Mécanisme D'action
The mechanism of action of H-DL-Ala-DL-Phe-DL-Lys-AMC involves its cleavage by specific enzymes, such as plasmin. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing the AMC moiety. The free AMC then fluoresces upon excitation, allowing for the quantification of enzyme activity. This mechanism is crucial for its use in various biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Ala-DL-Phe-DL-Lys-EACA-NH2: Another peptide substrate used for plasmin activity assays, but with a different C-terminal modification.
Gly-Pro-AMC hydrobromide: A fluorogenic substrate used to detect dipeptidyl peptidase IV activity.
Uniqueness
H-DL-Ala-DL-Phe-DL-Lys-AMC is unique due to its specific peptide sequence and the presence of the AMC moiety, which provides strong fluorescence upon enzymatic cleavage. This makes it highly suitable for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .
Propriétés
Formule moléculaire |
C28H35N5O5 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
6-amino-2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35) |
Clé InChI |
UBDSSFSCFSBQIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)






![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)


![{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12100089.png)


